molecular formula C11H13BrO B3430260 2-(4-bromophenyl)pent-4-en-2-ol CAS No. 81336-05-2

2-(4-bromophenyl)pent-4-en-2-ol

Cat. No.: B3430260
CAS No.: 81336-05-2
M. Wt: 241.12 g/mol
InChI Key: NSJCWZRCICHXDA-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)pent-4-en-2-ol is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.13 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a penten-2-ol chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)pent-4-en-2-ol typically involves the reaction of 4-bromobenzaldehyde with an appropriate Grignard reagent, followed by a series of steps to introduce the penten-2-ol moiety . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)pent-4-en-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(4-bromophenyl)pent-4-en-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)pent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)pent-4-en-2-ol
  • 2-(4-fluorophenyl)pent-4-en-2-ol
  • 2-(4-iodophenyl)pent-4-en-2-ol

Uniqueness

2-(4-bromophenyl)pent-4-en-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-bromophenyl)pent-4-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h3-7,13H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJCWZRCICHXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81336-05-2
Record name 2-(4-bromophenyl)pent-4-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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